molecular formula C10H16F2O B13286144 3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanal

3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanal

Cat. No.: B13286144
M. Wt: 190.23 g/mol
InChI Key: KUKJXEVXMSHRJG-UHFFFAOYSA-N
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Description

3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanal is a chemical compound characterized by the presence of a difluorocyclopentyl group attached to a dimethylpropanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanal typically involves the introduction of the difluorocyclopentyl group onto a suitable precursor. One common method involves the reaction of cyclopentanecarboxylic acid derivatives with fluorinating agents to introduce the difluoro groups. This is followed by further functionalization to obtain the desired aldehyde group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination reactions under controlled conditions to ensure high yield and purity. The use of specialized equipment and reagents is essential to handle the reactive fluorine species safely.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The difluorocyclopentyl group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanoic acid.

    Reduction: 3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanal has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluorocyclopentyl)-2,2-dimethylpropanal involves its interaction with specific molecular targets. The difluorocyclopentyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluorocyclopentylmethanol: A related compound with a hydroxyl group instead of an aldehyde.

    3,3-Difluorocyclopentylmethanethiol: Contains a thiol group, offering different reactivity and applications.

Properties

Molecular Formula

C10H16F2O

Molecular Weight

190.23 g/mol

IUPAC Name

3-(3,3-difluorocyclopentyl)-2,2-dimethylpropanal

InChI

InChI=1S/C10H16F2O/c1-9(2,7-13)5-8-3-4-10(11,12)6-8/h7-8H,3-6H2,1-2H3

InChI Key

KUKJXEVXMSHRJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCC(C1)(F)F)C=O

Origin of Product

United States

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